molecular formula C18H14F3NO7S B2801030 6-(carboxymethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 866134-99-8

6-(carboxymethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

货号: B2801030
CAS 编号: 866134-99-8
分子量: 445.37
InChI 键: LLRVIIZNKCRMGG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(carboxymethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a useful research compound. Its molecular formula is C18H14F3NO7S and its molecular weight is 445.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 6-(carboxymethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid represents a novel structure with potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

This compound belongs to the class of benzoxazines and is characterized by a carboxymethyl group and a sulfonyl group attached to a trifluoromethyl-substituted phenyl moiety. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₃F₃N₁O₅S
  • CAS Number : Not specified in the sources.

Cytotoxicity

Recent studies have shown that derivatives of benzoxazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, the cytotoxic activity of related compounds was evaluated using the MTT assay against human cancer cell lines such as A549 (lung cancer), SK-BR-3 (breast cancer), and Jurkat (leukemia). The results indicated that modifications in the benzoxazine structure could enhance cytotoxicity.

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundA549TBDApoptosis induction
Related Benzoxazine DerivativeSK-BR-3TBDCell cycle arrest
Related Benzoxazine DerivativeJurkatTBDCaspase activation

Note: TBD = To Be Determined based on experimental results.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : Studies suggest that it may interfere with cell cycle progression, particularly in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been correlated with enhanced cytotoxicity in several studies.

Case Studies

A study published in 2023 explored various benzoxazine derivatives for their anticancer properties. Among these, the compound was highlighted for its selectivity towards tumor cells over normal fibroblasts, indicating a favorable therapeutic index.

Study Overview

  • Objective : To evaluate the cytotoxic effects and selectivity of benzoxazine derivatives.
  • Methodology : The MTT assay was employed across multiple cell lines.
  • Findings : The compound demonstrated significant cytotoxicity against A549 and Jurkat cells while showing minimal effects on WI-38 normal fibroblasts.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related studies on similar structures suggest that factors such as solubility and metabolic stability play crucial roles in their biological efficacy.

ParameterValue
Half-LifeTBD
Volume of DistributionTBD
Clearance RateTBD

属性

IUPAC Name

6-(carboxymethyl)-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO7S/c19-18(20,21)11-2-1-3-12(8-11)30(27,28)22-9-15(17(25)26)29-14-5-4-10(6-13(14)22)7-16(23)24/h1-6,8,15H,7,9H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRVIIZNKCRMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(N1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C=C(C=C2)CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。